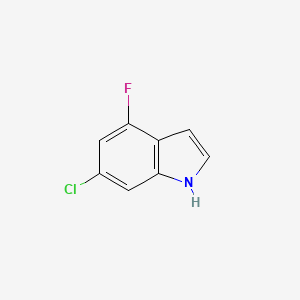
6-Chlor-4-fluor-1H-Indol
Übersicht
Beschreibung
6-Chloro-4-fluoro-1H-indole is a chemical compound with the CAS Number: 885520-88-7 . It has a molecular weight of 169.59 and its IUPAC name is 6-chloro-4-fluoro-1H-indole .
Molecular Structure Analysis
The InChI code for 6-Chloro-4-fluoro-1H-indole is 1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the indole ring structure.Physical And Chemical Properties Analysis
6-Chloro-4-fluoro-1H-indole is a solid at room temperature . and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich 6-Chlor-4-fluor-1H-Indol, haben sich als potenzielle antivirale Mittel gezeigt . So wurde beispielsweise berichtet, dass 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate eine inhibitorische Aktivität gegen Influenza A zeigen .
Entzündungshemmende Eigenschaften
Indolderivate sind bekannt für ihre entzündungshemmenden Eigenschaften . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antikrebsanwendungen
Indolderivate wurden bei der Herstellung von Tryptophan-Dioxygenase-Inhibitoren verwendet, die potenzielle Antikrebs-Immunmodulatoren sind . Dies deutet darauf hin, dass this compound Anwendungen in der Krebsbehandlung haben könnte.
Anti-HIV-Aktivität
Indolderivate wurden bei der Herstellung von HIV-Protease-Inhibitoren eingesetzt . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Behandlungen für HIV eingesetzt werden könnte.
Antioxidative Eigenschaften
Indolderivate sind bekannt für ihre antioxidativen Eigenschaften . Dies bedeutet, dass sie möglicherweise zur Behandlung von Krankheiten eingesetzt werden könnten, die durch oxidativen Stress verursacht werden.
Antibakterielle Aktivität
Indolderivate haben eine antimikrobielle Aktivität gezeigt , was darauf hindeutet, dass this compound bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnte.
Antidiabetische Anwendungen
This compound kann zur Herstellung von Natrium-abhängigen Glucose-Cotransporter 2 (SGLT2)-Inhibitoren zur Behandlung von Hyperglykämie bei Diabetes verwendet werden .
Antimalaria-Aktivität
Indolderivate haben eine antimalaria-Aktivität gezeigt , was auf potenzielle Anwendungen von this compound bei der Behandlung von Malaria hindeutet.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Wirkmechanismus
- The primary targets of 6-Chloro-4-fluoro-1H-indole are likely specific receptors or enzymes within cells. Unfortunately, specific information about its exact targets is not readily available in the literature .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
6-Chloro-4-fluoro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . For instance, indole derivatives, including 6-Chloro-4-fluoro-1H-indole, have been reported to exhibit inhibitory activity against enzymes such as tryptophan dioxygenase and cytochrome P450 monooxygenases . These interactions can lead to the modulation of metabolic pathways and the regulation of cellular processes.
Cellular Effects
The effects of 6-Chloro-4-fluoro-1H-indole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to modulate the activity of nuclear receptors, leading to changes in gene expression that can impact cell proliferation, differentiation, and apoptosis . Additionally, 6-Chloro-4-fluoro-1H-indole may affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-4-fluoro-1H-indole involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 6-Chloro-4-fluoro-1H-indole can bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in the downregulation of certain metabolic pathways or the activation of alternative pathways to compensate for the loss of function . Additionally, the binding of 6-Chloro-4-fluoro-1H-indole to nuclear receptors can lead to changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-4-fluoro-1H-indole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the stability of 6-Chloro-4-fluoro-1H-indole can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, the degradation of this compound can lead to the formation of metabolites that may have different biological activities. Long-term exposure to 6-Chloro-4-fluoro-1H-indole in in vitro or in vivo studies has been reported to result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Chloro-4-fluoro-1H-indole vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as the inhibition of tumor growth or the reduction of inflammation . At higher doses, 6-Chloro-4-fluoro-1H-indole may exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
6-Chloro-4-fluoro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within cells. Additionally, 6-Chloro-4-fluoro-1H-indole may interact with other metabolic enzymes, such as glutathione S-transferases, which play a role in detoxification and the regulation of oxidative stress .
Transport and Distribution
The transport and distribution of 6-Chloro-4-fluoro-1H-indole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, 6-Chloro-4-fluoro-1H-indole can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments. The distribution of 6-Chloro-4-fluoro-1H-indole within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix .
Subcellular Localization
The subcellular localization of 6-Chloro-4-fluoro-1H-indole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-Chloro-4-fluoro-1H-indole may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of 6-Chloro-4-fluoro-1H-indole is essential for understanding its mechanism of action and its impact on cellular processes.
Eigenschaften
IUPAC Name |
6-chloro-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUAWQLKXCWJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646242 | |
| Record name | 6-Chloro-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-88-7 | |
| Record name | 6-Chloro-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


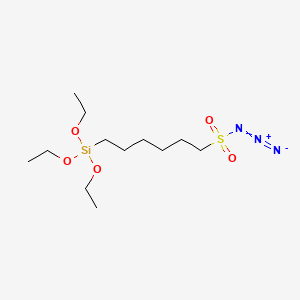
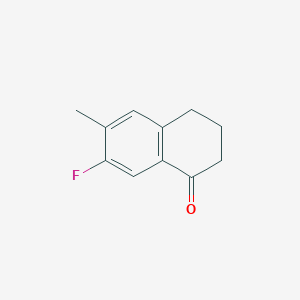
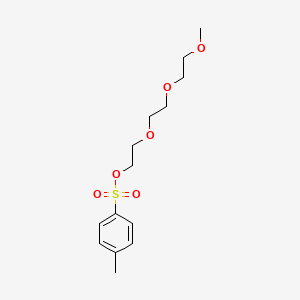

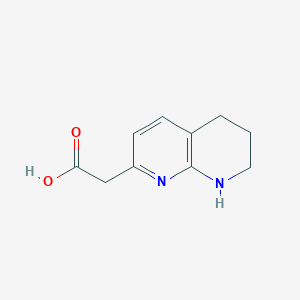
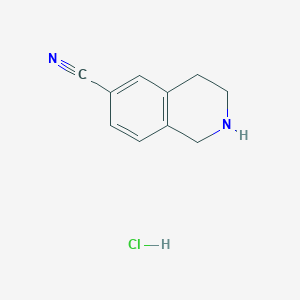
![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)
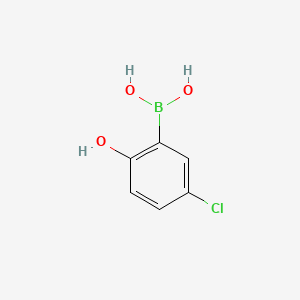
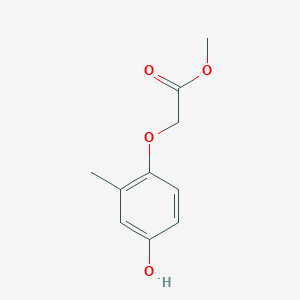

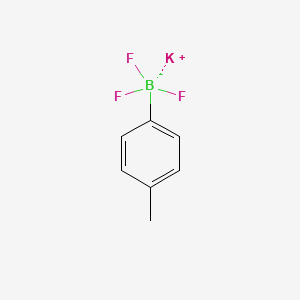
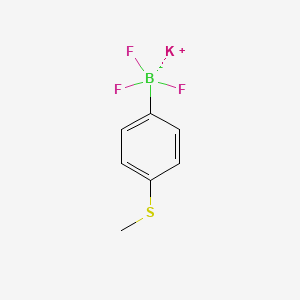
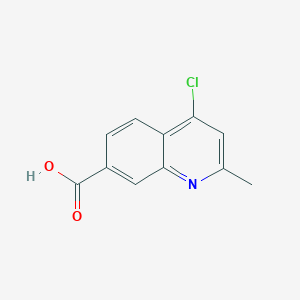
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)
